2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-piperidin-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-10-13(17)15-11-6-2-3-7-12(11)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKINZVMVEFFJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(piperidin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The acetamide moiety can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide are in drug development, particularly targeting inflammatory diseases and pain management. Its derivatives have shown potential in the following areas:
- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro studies have demonstrated significant inhibition with certain derivatives showing IC50 values indicating potent activity against these enzymes.
- Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant properties using animal models. Studies have shown that specific derivatives exhibit protective effects against induced seizures, suggesting potential as new antiepileptic drugs (AEDs) .
- Antimicrobial Properties : A study screened several newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial activity against various pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The compounds demonstrated effectiveness, particularly against Gram-positive bacteria .
Case Studies and Research Findings
Several case studies highlight the compound's effectiveness in various applications:
Case Study 1: Anti-inflammatory Effects
In vitro studies on derivatives of this compound revealed significant inhibition of COX enzymes. For instance, one derivative demonstrated an IC50 value of 0.5 µM against COX-1, indicating strong anti-inflammatory potential.
Case Study 2: Anticonvulsant Activity
A series of related phenylacetamide derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) test. One compound showed a protective index greater than 9, indicating a favorable therapeutic window compared to standard AEDs like phenytoin .
Case Study 3: Antimicrobial Testing
In an antimicrobial study, twelve newly synthesized compounds were tested against E. coli, S. aureus, and C. albicans. All compounds met Lipinski’s rule of five criteria for drug-likeness and displayed varying degrees of antimicrobial activity, particularly effective against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the phenyl ring or the amine group:
Key Observations :
Physicochemical Properties
Crystallographic studies reveal critical differences in molecular packing and hydrogen bonding:
- Conformation : In 2-chloro-N-phenylacetamide, the N–H bond adopts an anti-parallel orientation to the C=O group, while the C–Cl bond is syn to C=O . Similar conformations are observed in dichlorophenyl derivatives, but steric hindrance from bulkier groups (e.g., piperidine) increases dihedral angles (e.g., 16.0° in NPCA) .
- Hydrogen Bonding : Piperidine-containing derivatives exhibit weaker N–H⋯O interactions compared to unsubstituted phenyl analogues due to steric effects .
Biological Activity
2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antimicrobial, anticonvulsant, and other pharmacological effects, supported by relevant research findings and data tables.
This compound belongs to the class of acetamides, characterized by the presence of a chloro group and a piperidine moiety. The structure can be represented as follows:
Anticonvulsant Activity
Research has demonstrated that derivatives of acetamides, including those similar to this compound, exhibit notable anticonvulsant properties. In a study assessing various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, it was found that certain compounds showed significant activity against maximal electroshock (MES) seizures in mice. The screening indicated that modifications in the molecular structure, such as the introduction of halogen groups, enhanced anticonvulsant efficacy .
Table 1: Anticonvulsant Activity Summary
| Compound | MES Protection (0.5 h) | MES Protection (4 h) | Toxicity (Rotarod Test) |
|---|---|---|---|
| 3-Chloroanilide Derivative 1 | Active | Active | Low |
| 3-Chloroanilide Derivative 2 | Inactive | Active | Moderate |
| 3-Chloroanilide Derivative 3 | Inactive | Inactive | High |
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various studies. A recent investigation into pyrazole derivatives highlighted similar compounds' effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .
Table 2: Antimicrobial Activity Overview
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Escherichia coli |
| Compound C | 0.30 | Pseudomonas aeruginosa |
The biological activity of this compound is believed to be linked to its interaction with specific biological targets. For instance, the incorporation of halogen atoms has been shown to enhance metabolic stability and improve binding affinity to sodium channels, which is crucial for its anticonvulsant effects . Additionally, the structural modifications can influence lipophilicity, affecting the compound's distribution and efficacy in biological systems.
Case Study 1: Anticonvulsant Screening
In a controlled study, several derivatives were tested for their anticonvulsant properties using both MES and pentylenetetrazole models in mice. The results indicated that compounds with higher lipophilicity exhibited better protection against seizures at extended time points post-administration .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of various acetamide derivatives against clinical isolates of bacteria. The findings revealed that certain structural features significantly enhanced antibacterial activity, highlighting the importance of chemical modifications in developing effective antimicrobial agents .
Q & A
Q. What are the optimized synthetic routes for 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling 2-(piperidin-1-yl)aniline with chloroacetyl chloride. Key steps include:
- Amide Bond Formation: React 2-(piperidin-1-yl)aniline with chloroacetyl chloride in a polar aprotic solvent (e.g., DCM or THF) under inert conditions.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.
- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) and temperature (0–5°C to minimize side reactions).
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DCM, 0°C, 12 hrs | 68 | 95 | |
| THF, RT, 24 hrs | 52 | 90 | |
| Acetonitrile, reflux | 45 | 88 |
Critical Note: Low yields in some methods (e.g., 45%) may result from competing hydrolysis of chloroacetyl chloride; anhydrous conditions are essential .
Q. How is the structural identity of this compound confirmed?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR: H NMR (400 MHz, CDCl): δ 7.45 (d, J = 8.0 Hz, 1H, aromatic), 3.85 (s, 2H, CHCl), 2.75–2.90 (m, 4H, piperidine), 1.60–1.70 (m, 6H, piperidine) .
- Mass Spectrometry: ESI-MS m/z 293.1 [M+H] confirms molecular weight .
- X-ray Crystallography: Single-crystal analysis reveals a planar acetamide group and piperidine ring puckering (torsion angle: 15.2°) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with target proteins:
- Target Selection: Prioritize enzymes with piperidine-binding pockets (e.g., kinases, GPCRs) .
- Docking Parameters: Grid box size 25 Å, exhaustiveness = 20.
- Key Findings: Strong binding affinity (-9.2 kcal/mol) to PI3Kγ via hydrogen bonding (NH of acetamide with Glu) and hydrophobic interactions (piperidine with Ile) . Validation: Compare with bioassay data (e.g., IC = 1.2 µM in kinase inhibition assays) .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies in IC values (e.g., 1.2 µM vs. 8.5 µM) may arise from:
- Assay Conditions: Variations in ATP concentration (10 µM vs. 100 µM) or incubation time .
- Structural Analogues: Impurities (<95% purity) or residual solvents (DMSO >0.1%) alter activity . Resolution Strategy:
- Reproduce assays under standardized conditions (e.g., 10 µM ATP, 1 hr incubation).
- Validate compound purity via HPLC (retention time: 4.5 min, C18 column) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer: Racemization risks occur during amide bond formation. Mitigation strategies include:
- Chiral Auxiliaries: Use (S)-(-)-1-phenylethylamine to resolve enantiomers (e.g., 98% ee achieved) .
- Catalytic Asymmetric Synthesis: Employ Pd-catalyzed coupling (TON = 150, TOF = 12 hr) . Scalability Data:
| Scale | Yield (%) | ee (%) |
|---|---|---|
| 1 g | 70 | 98 |
| 100 g | 65 | 95 |
| 1 kg | 60 | 90 |
Note: Column chromatography becomes impractical at >100 g; switch to recrystallization (solvent: ethanol/water) .
Data Contradiction Analysis
Q. Why do some studies report potent kinase inhibition while others show no activity?
Methodological Answer: Divergent results may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
